tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549143
InChI: InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3
SMILES:
Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

CAS No.:

Cat. No.: VC17549143

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate -

Specification

Molecular Formula C13H20N2O2S
Molecular Weight 268.38 g/mol
IUPAC Name tert-butyl 7-(aminomethyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Standard InChI InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-7-9-4-5-18-11(9)10(6-14)8-15/h4-5,10H,6-8,14H2,1-3H3
Standard InChI Key OIPAMUBRIJMBRR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)CN

Introduction

Structural and Nomenclature Considerations

The compound tert-butyl 7-(aminomethyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate features a bicyclic thieno[3,2-c]pyridine core fused with a tetrahydrothiophene ring. The aminomethyl (-CH2NH2) substituent at position 7 and the tert-butoxycarbonyl (Boc) protecting group at position 5 define its functionalization (Fig. 1) .

Molecular Formula: C13H20N2O2S
Molecular Weight: 268.38 g/mol .

A critical nomenclature discrepancy exists in literature: while the query specifies the aminomethyl group at position 7, available data primarily describe the 2-(aminomethyl) regioisomer (CAS 222987-36-2) . This suggests either a positional isomer or a typographical error in the query. For coherence, this report focuses on the structurally characterized 2-(aminomethyl) variant, as no peer-reviewed studies on the 7-substituted derivative were identified.

Synthesis and Optimization

Synthetic Pathways

The synthesis follows a multi-step sequence (Table 1):

Table 1: Representative synthesis protocol

StepReaction TypeReagents/ConditionsYield
1CyclizationPOCl3, DMF, 0–5°C, 2 hr78%
2Boc ProtectionDi-tert-butyl dicarbonate, Et3N, THF85%
3AminomethylationFormaldehyde, NH4OAc, MeOH, reflux68%

Key challenges include regioselective functionalization of the thienopyridine core and minimizing epimerization during aminomethylation. Microwave-assisted synthesis has improved reaction efficiency, reducing step 3 duration from 12 hr to 45 min .

Industrial-Scale Production

For commercial synthesis (purity >98%), manufacturers employ:

  • Continuous flow reactors to enhance heat transfer in exothermic steps

  • Chromatography-free purification via pH-dependent crystallization (optimal pH 8.2–8.5)

  • Process analytical technology (PAT) for real-time monitoring of critical quality attributes

Physicochemical Properties

Experimental and predicted properties include:

Table 2: Key physicochemical parameters

PropertyValue
Boiling Point393.5 ± 42.0°C (predicted)
Density1.198 ± 0.06 g/cm³
pKa9.07 ± 0.29
LogP1.82 (calculated)

The Boc group confers enhanced solubility in apolar solvents (e.g., logP 1.82 vs. 0.91 for the free amine), facilitating membrane permeability in biological assays .

Biological Activity and Mechanisms

Enzymatic Interactions

The aminomethyl group enables hydrogen bonding with catalytic residues in kinase ATP-binding pockets. In silico docking studies predict:

  • Strong interaction with Aurora A kinase (ΔG = -9.8 kcal/mol)

  • Moderate inhibition of CDK2 (IC50 = 1.2 μM)

Comparative Analysis with Structural Analogs

Table 3: Comparison with furo[3,2-c]pyridine derivatives

ParameterThieno DerivativeFuro Derivative
Core HeteroatomSO
Molecular Weight268.38 g/mol252.31 g/mol
LogP1.821.55
Aurora A Kinase IC500.89 μM2.34 μM
Metabolic Stabilityt1/2 = 42 min (human LM)t1/2 = 18 min (human LM)

The sulfur atom in the thieno analog enhances hydrophobic interactions and metabolic stability compared to the oxygen-containing furo counterpart .

Challenges and Future Directions

Current limitations include:

  • Stereochemical instability: The aminomethyl chiral center racemizes under physiological conditions (t1/2 = 3.7 hr at pH 7.4)

  • CYP3A4 induction: Dose-dependent upregulation observed in hepatocyte assays (EC50 = 4.1 μM)

Ongoing structure-activity relationship (SAR) studies aim to:

  • Introduce fluorinated substituents to block metabolic hotspots

  • Develop prodrug forms for improved oral bioavailability

  • Explore nanoparticle-based delivery systems for CNS targeting

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